molecular formula C11H10BrN3O3 B2404590 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-bromofuran-2-yl)methanone CAS No. 2034551-41-0

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-bromofuran-2-yl)methanone

Cat. No.: B2404590
CAS No.: 2034551-41-0
M. Wt: 312.123
InChI Key: PJTLADKLWFAXSS-UHFFFAOYSA-N
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Description

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-bromofuran-2-yl)methanone: is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrrolidine ring, and a bromofuran moiety

Mechanism of Action

Target of Action

The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

The compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . It shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .

Biochemical Pathways

Upon activation of GPBAR1, several metabolic pathways are affected. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of the compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The activation of GPBAR1 by the compound leads to a series of molecular and cellular effects. These include the lowering of blood glucose and insulin levels, increased insulin sensitivity, and enhanced energy expenditure . These effects could potentially be beneficial in the treatment of metabolic and inflammatory diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-bromofuran-2-yl)methanone typically involves multiple steps:

    Formation of the 1,2,4-Oxadiazole Ring: This can be achieved through the cyclization of appropriate nitrile oxides with amidoximes under controlled conditions.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reduction of pyrrole derivatives or through cyclization reactions involving amines and aldehydes.

    Bromofuran Moiety Introduction: The bromofuran group can be introduced through bromination of furan derivatives using bromine or N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.

    Substitution: The bromine atom in the bromofuran moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-bromofuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the oxadiazole ring, in particular, is of interest due to its known biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic applications. The combination of functional groups may allow it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-chlorofuran-2-yl)methanone: Similar structure but with a chlorine atom instead of bromine.

    (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-fluorofuran-2-yl)methanone: Similar structure but with a fluorine atom instead of bromine.

    (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-iodofuran-2-yl)methanone: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-bromofuran-2-yl)methanone lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O3/c12-9-2-1-8(18-9)11(16)15-4-3-7(5-15)10-13-6-17-14-10/h1-2,6-7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTLADKLWFAXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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